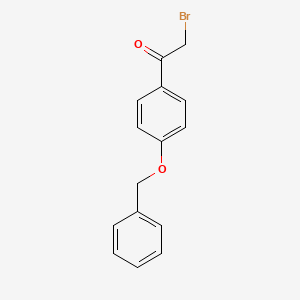
1-(4-(Benzyloxy)phenyl)-2-bromoethanone
Vue d'ensemble
Description
The compound “1-(4-(Benzyloxy)phenyl)-2-bromoethanone” is a brominated organic compound. It likely contains a benzene ring with a benzyloxy (benzyl ether) group and a bromoethanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving benzyloxyphenyl and bromoethanone moieties .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring attached to a benzyloxy group and a bromoethanone group .Chemical Reactions Analysis
The compound could potentially undergo various organic reactions, such as Suzuki-Miyaura cross-coupling .Applications De Recherche Scientifique
- Compounds similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have been synthesized and used in pharmaceutical and medicinal chemistry .
- These compounds were synthesized by coupling with aromatic substituted aldehyde .
- The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .
- A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized .
- These compounds were synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- All the synthesized compounds were tested in vitro for their antimicrobial activity against various bacteria and fungi . Some compounds showed good-to-excellent antimicrobial activity .
- 4-Benzyloxyphenol, a compound similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide .
- It plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- It is also used for polyester fiber dyeing and in the rubber industry .
Pharmaceutical and Medicinal Chemistry
Medicinal Chemistry Research
Polyester Fiber Dyeing and Rubber Industry
Depigmenting Agent
- 4-(Benzyloxy)phenyl isocyanate, a compound similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .
- This process involves the reaction of three isocyanate groups to form a triazine ring .
- The resulting triazinane derivatives could have potential applications in various fields, although further research would be needed to confirm this .
- 4-(Benzyloxy)phenyl isocyanate can also be used in the synthesis of various phenyl urea derivatives .
- These compounds are synthesized by reacting the isocyanate group with different amines .
- Phenyl urea derivatives have been studied for their potential biological activities, including antimicrobial properties .
Synthesis of Triazinane Derivatives
Synthesis of Phenyl Urea Derivatives
- A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed, synthesized, and evaluated for the treatment of Parkinson’s disease .
- The representative compound 3h possessed potent and selective MAO-B inhibitory activity (IC 50 = 0.062 µM), and its inhibitory mode was competitive and reversible .
- Additionally, 3h also displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent), significant metal chelating ability, and appropriate BBB permeability .
- Moreover, 3h exhibited good neuroprotective effect and anti-neuroinflammatory ability .
- 4-Benzyloxyphenyl acetic acid, a compound similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, is used in the synthesis of benzeneacetic acid .
- Benzeneacetic acid is a useful organic compound in the field of organic chemistry .
Treatment of Parkinson’s Disease
Synthesis of Benzeneacetic Acid
Synthesis of Boronic Acid Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCKPXQFYWNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441559 | |
| Record name | 4-(Benzyloxy)-phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)phenyl)-2-bromoethanone | |
CAS RN |
4254-67-5 | |
| Record name | 4-(Benzyloxy)-phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

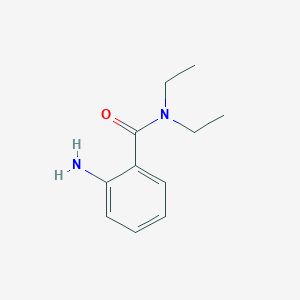
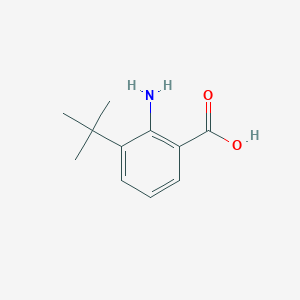
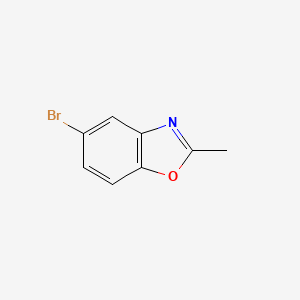
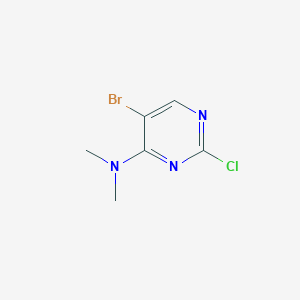
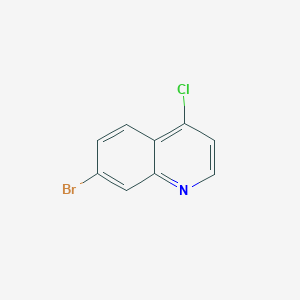
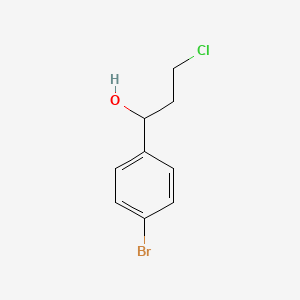
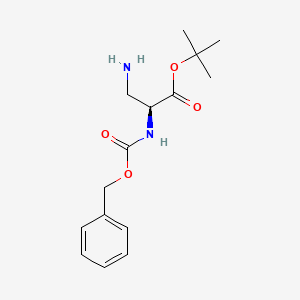
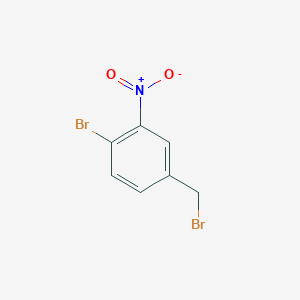
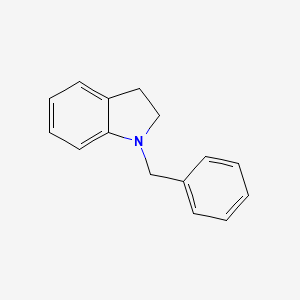
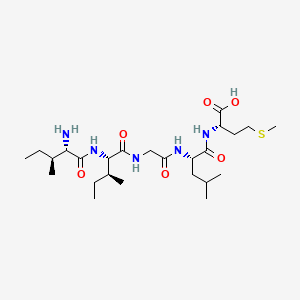
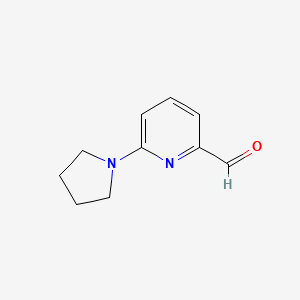
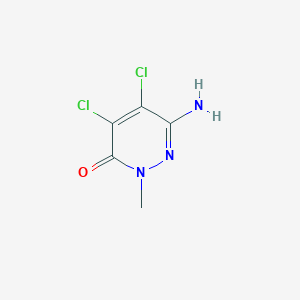
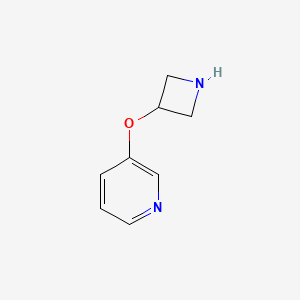
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)